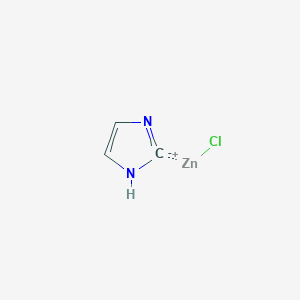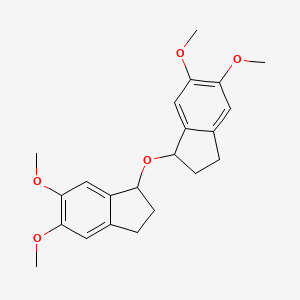
1,1'-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) is a complex organic compound with the molecular formula C22H26O5. This compound is characterized by its unique structure, which includes two 5,6-dimethoxy-2,3-dihydro-1H-indene units connected by an oxygen bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) typically involves the reaction of 5,6-dimethoxy-2,3-dihydro-1H-indene with appropriate reagents under controlled conditions. One common method involves the use of a Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) include other indene derivatives such as 5,6-dimethoxy-1-indanone and 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .
Uniqueness
What sets 1,1’-Oxybis(5,6-dimethoxy-2,3-dihydro-1H-indene) apart from these similar compounds is its unique structure with an oxygen bridge connecting two indene units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
663891-83-6 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)oxy]-5,6-dimethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C22H26O5/c1-23-19-9-13-5-7-17(15(13)11-21(19)25-3)27-18-8-6-14-10-20(24-2)22(26-4)12-16(14)18/h9-12,17-18H,5-8H2,1-4H3 |
InChI-Schlüssel |
ARNZGBFVGVTNOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CCC2=C1)OC3CCC4=CC(=C(C=C34)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
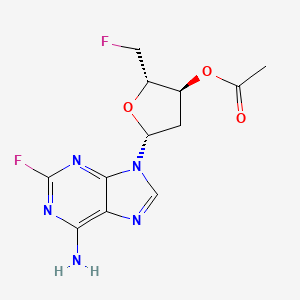
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
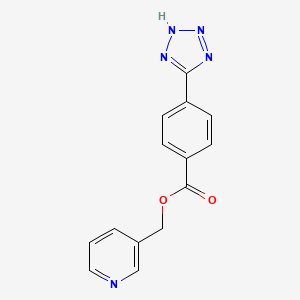
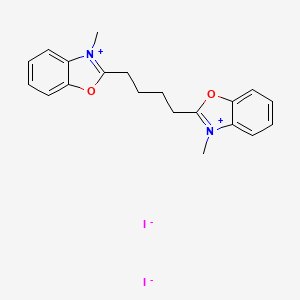
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
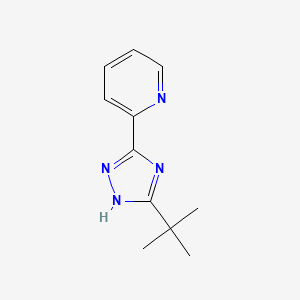
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
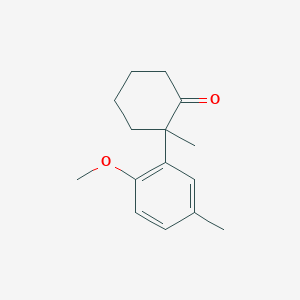
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
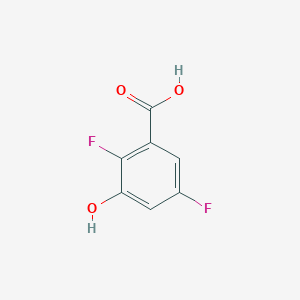
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
